Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)-

Description

Molecular Architecture and Stereoelectronic Properties

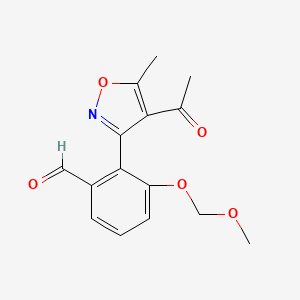

The molecular structure of benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- (C₁₅H₁₅NO₅) features a benzaldehyde backbone substituted at the 2- and 3-positions with a 4-acetyl-5-methylisoxazole group and a methoxymethoxy moiety, respectively. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, introduces significant electronic heterogeneity due to its alternating single and double bonds. The acetyl group at position 4 of the isoxazole contributes electron-withdrawing effects, while the methoxymethoxy substituent at position 3 of the benzaldehyde core provides steric bulk and modulates solubility.

Stereoelectronic interactions within the molecule arise from conjugation between the benzaldehyde’s aromatic π-system and the isoxazole’s heteroatoms. The acetyl group’s carbonyl (C=O) engages in resonance with the isoxazole ring, redistributing electron density and stabilizing the overall structure. Meanwhile, the methoxymethoxy group’s ether linkages create localized electron-rich regions, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces.

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₅NO₅ | |

| Molecular weight | 295.31 g/mol | |

| Key functional groups | Benzaldehyde, isoxazole, acetyl, methoxymethoxy |

Properties

CAS No. |

577975-45-2 |

|---|---|

Molecular Formula |

C15H15NO5 |

Molecular Weight |

289.28 g/mol |

IUPAC Name |

2-(4-acetyl-5-methyl-1,2-oxazol-3-yl)-3-(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C15H15NO5/c1-9(18)13-10(2)21-16-15(13)14-11(7-17)5-4-6-12(14)20-8-19-3/h4-7H,8H2,1-3H3 |

InChI Key |

GBWIYRBXGNNSLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2OCOC)C=O)C(=O)C |

Origin of Product |

United States |

Biological Activity

Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)-, is a complex substituted benzaldehyde notable for its unique structural features, including an isoxazole ring and methoxymethoxy substituents. These characteristics suggest potential pharmacological properties that warrant investigation into its biological activities.

- Molecular Formula : C15H15NO5

- Molecular Weight : 289.28 g/mol

- Purity : Typically around 95%.

Biological Significance

The presence of the isoxazole moiety often correlates with significant biological activity, as many pharmaceutical compounds incorporate this heterocyclic structure. The compound's unique functional groups may enhance its solubility and bioavailability compared to other similar compounds lacking these features.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, analogs of benzaldehyde have been shown to possess antibacterial and antifungal activities. Specific studies have focused on evaluating the minimal inhibitory concentrations (MIC) against various pathogens, suggesting that benzaldehyde derivatives could be effective in treating infections .

2. Antioxidant Properties

Antioxidant activity is another area of interest for benzaldehyde derivatives. Compounds that share structural similarities have demonstrated significant antioxidant effects, which are essential for combating oxidative stress-related diseases .

3. Tyrosinase Inhibition

Benzaldehyde derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme crucial in melanin production. In cell-based assays using B16F10 cells, certain analogs effectively inhibited melanin production by targeting intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .

Case Studies

- Inhibition of Melanin Production :

- Antioxidant Efficacy :

Comparative Analysis with Similar Compounds

The following table illustrates the structural similarities and unique features of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-acetyl-5-methylisoxazolyl)-3-methoxybenzaldehyde | Structure | Lacks methoxymethoxy group |

| 4-formyl-3-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde | Structure | Contains an imidazole ring |

| 5-methoxy-2-(pyrazolo[1,5-a]pyrazin-3-ylmethoxy)benzaldehyde | Structure | Features a pyrazole moiety |

Scientific Research Applications

Medicinal Chemistry

Benzaldehyde derivatives have been extensively studied for their potential therapeutic properties. Specifically, the compound has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that benzaldehyde derivatives can exhibit significant antimicrobial properties. Compounds similar to Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- have been investigated for their efficacy against various bacterial strains, suggesting potential as antimicrobial agents .

- Allosteric Modulation : Some substituted benzaldehydes have been identified as allosteric modulators of hemoglobin. This property could be leveraged for developing treatments for conditions like sickle cell disease or thalassemia . The specific structural features of Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- may contribute to its effectiveness in this role.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Isoxazole Derivatives : The presence of the isoxazole moiety makes this compound a useful precursor for synthesizing other isoxazole derivatives that may possess biological activity .

- Functionalization : The methoxymethoxy group can undergo various functionalization reactions, allowing chemists to modify the compound further to enhance its properties or create new derivatives with tailored functionalities.

Materials Science

In materials science, benzaldehyde derivatives are often explored for their potential use in the development of novel materials:

- Polymer Chemistry : Compounds like Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- can be utilized in polymer synthesis due to their reactive aldehyde group. This can lead to the creation of cross-linked polymers with specific mechanical properties suitable for applications in coatings or adhesives .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal reported that derivatives of benzaldehyde exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted that modifications to the benzaldehyde structure significantly impacted its efficacy .

Case Study 2: Allosteric Modulation

Research detailed in patents has shown that specific benzaldehyde compounds can act as allosteric modulators of hemoglobin. These findings suggest potential therapeutic applications for treating blood disorders by enhancing oxygen delivery .

Comparison with Similar Compounds

Research Findings and Discussion

- Bioactivity Potential: Isoxazole and thiazole derivatives are frequently explored for antimicrobial and anticancer activities. The acetyl group on the target compound may enhance binding to biological targets .

- Synthetic Flexibility : Substituent variations (e.g., thiazole vs. isoxazole) demonstrate the tunability of benzaldehyde derivatives for specific applications. For example, thiazoles are often prioritized in agrochemicals due to their stability .

- Challenges : The lack of reported data on the target compound’s physical properties limits direct comparisons. Further characterization (e.g., NMR, elemental analysis) is needed to confirm its structural and functional attributes.

Preparation Methods

Isoxazole Ring Formation

- The isoxazole ring is commonly synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.

- Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides under mild oxidative conditions.

- For the 4-acetyl-5-methyl substitution pattern, starting materials such as 4-acetyl-5-methyl-3-isoxazole precursors are prepared by selective acylation and methylation of the isoxazole ring or its precursors.

- Literature reports indicate that nitrile oxides bearing electron-withdrawing groups (e.g., acetyl) are stable enough to undergo cycloaddition without ring degradation.

Installation of the Methoxymethoxy (MOM) Protecting Group

- The methoxymethoxy group is introduced by reacting the phenolic hydroxyl group of the benzaldehyde derivative with methoxymethyl chloride (MOMCl) in the presence of a base such as diisopropylethylamine or sodium hydride.

- This step protects the hydroxyl group during subsequent synthetic transformations, especially during the coupling with the isoxazole moiety.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.

Coupling of Isoxazole to Benzaldehyde Core

- The attachment of the isoxazolyl group to the benzaldehyde at the 2-position can be achieved via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling if boronic acid derivatives are available.

- For example, a 2-halobenzaldehyde derivative protected with the methoxymethoxy group can be coupled with an isoxazolyl boronic acid pinacol ester under palladium catalysis.

- Reaction conditions typically involve Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, bases like potassium carbonate, and solvents such as dioxane or toluene under inert atmosphere at elevated temperatures (80–110 °C).

- This method provides high regioselectivity and yields, preserving sensitive functional groups.

Final Functional Group Adjustments

- After coupling, the acetyl and methyl groups on the isoxazole ring are confirmed by spectroscopic methods (NMR, MS).

- The methoxymethoxy protecting group can be retained or removed depending on the intended application. Deprotection is typically done under acidic conditions (e.g., dilute HCl in methanol) if free phenol is desired.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals for the isoxazole ring protons and methyl/acetyl substituents confirm successful ring formation and substitution. The methoxymethoxy group shows distinct singlets corresponding to the methoxy and methylene protons.

- Mass Spectrometry: Molecular ion peak at m/z 289.28 confirms molecular weight. Fragmentation patterns support the presence of the benzaldehyde and isoxazole moieties.

- Purity and Yield: Optimized synthetic routes yield the target compound with purity >95% as confirmed by HPLC. Yields vary depending on coupling efficiency but typically range from 60–85%.

- Stability: The compound is stable under ambient conditions and shows no significant decomposition up to 150 °C, indicating robustness of the isoxazole and protecting groups.

Q & A

Q. What are the established synthetic routes for Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)-, and how are intermediates purified?

Synthesis typically involves multi-step reactions, starting with substituted benzaldehyde derivatives. For example:

- Step 1 : Reacting a substituted benzaldehyde (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with acetic acid under reflux in ethanol to form key intermediates .

- Step 2 : Functionalization of the isoxazole ring via acetyl and methoxymethoxy group introduction. Purification often employs column chromatography or recrystallization, with solvents like ethanol or dichloromethane .

Q. What analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are essential for verifying substituent positions (e.g., methoxymethoxy at position 3 and isoxazolyl at position 2) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₈H₂₀N₂O₅ requires exact mass ~368.14 g/mol) .

- X-ray Crystallography : For crystalline derivatives, this method resolves stereochemical ambiguities (e.g., as demonstrated for similar benzaldehyde analogs) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis of the methoxymethoxy group .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the methoxymethoxy group?

- Methodological Insight : Use anhydrous conditions and catalytic bases (e.g., NaH) to enhance nucleophilic substitution efficiency. Evidence from analogous compounds shows yields improve when reactions are conducted at 0–5°C to minimize side reactions .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to detect premature hydrolysis .

Q. What strategies address contradictions in spectral data between synthetic batches?

- Case Study : Discrepancies in ¹H NMR signals (e.g., δ 3.4–3.6 ppm for methoxymethoxy) may arise from residual solvents or incomplete drying. Lyophilization or azeotropic drying with toluene resolves this .

- Advanced Analysis : Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping proton environments .

Q. How can researchers mitigate hazards associated with this compound during scale-up?

- Risk Assessment : Although GHS data are limited, structurally related benzaldehydes emit toxic fumes (e.g., CO) upon combustion. Use fume hoods and flame-resistant equipment .

- PPE : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges during handling .

Methodological Challenges and Solutions

Q. What are the challenges in achieving high purity (>98%) for pharmacological studies?

Q. How do researchers validate the biological activity of this compound amid conflicting assay results?

- Experimental Design : Replicate assays under controlled conditions (e.g., fixed pH, temperature). For example, discrepancies in enzyme inhibition assays may arise from solvent (DMSO) concentration variations. Limit DMSO to <0.1% .

- Data Normalization : Use internal standards (e.g., β-galactosidase in cell-based assays) to correct for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.